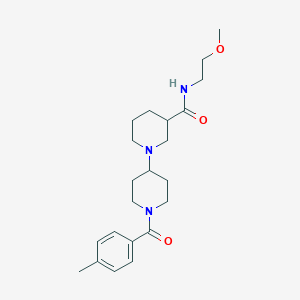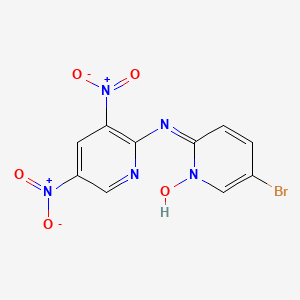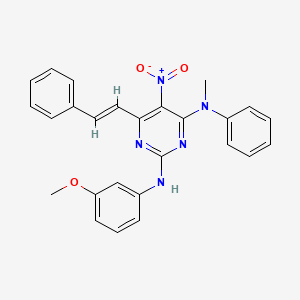![molecular formula C17H12BrNO3 B5345371 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5345371.png)
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one, commonly known as BMVC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. BMVC belongs to the class of benzoxazinone derivatives and has been reported to exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.
Mechanism of Action
The mechanism of action of BMVC is not fully understood; however, several studies have suggested that BMVC exerts its pharmacological effects through the modulation of various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. BMVC has also been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
BMVC has been reported to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. BMVC has also been shown to modulate the expression of various genes involved in cell signaling pathways, including the MAPK and NF-κB pathways.
Advantages and Limitations for Lab Experiments
BMVC has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. However, BMVC has some limitations, including its poor solubility in water and low bioavailability, which may limit its clinical application.
Future Directions
Several future directions for the research and development of BMVC include the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the evaluation of its safety and efficacy in preclinical and clinical studies. Moreover, the potential use of BMVC as a lead compound for the development of novel therapeutic agents for various diseases should be explored.
Synthesis Methods
BMVC can be synthesized using various methods, including the Knoevenagel condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-amino-4H-3,1-benzoxazin-4-one in the presence of a base catalyst. The reaction yields BMVC as a yellow crystalline solid with a melting point of 186-188°C.
Scientific Research Applications
BMVC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that BMVC exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BMVC has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
properties
IUPAC Name |
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-21-15-8-7-12(18)10-11(15)6-9-16-19-14-5-3-2-4-13(14)17(20)22-16/h2-10H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMDMUVBKHIVJT-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B5345291.png)
![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)


![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345320.png)

![2-(isopropylthio)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5345333.png)
![2-[(3-methylbenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5345351.png)
![2-methyl-4-{4-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5345361.png)


![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5345386.png)
